molecular formula C17H14F3N3O3S B565696 Hydroxy Celecoxib-d4 CAS No. 1276524-56-1

Hydroxy Celecoxib-d4

Cat. No.: B565696
CAS No.: 1276524-56-1
M. Wt: 401.397
InChI Key: ICRSYPPLGADZKA-KDWZCNHSSA-N
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Description

Hydroxy Celecoxib-d4 is a deuterium-labeled derivative of Hydroxy Celecoxib, which is a metabolite of Celecoxib. Celecoxib is a selective cyclooxygenase-2 inhibitor used primarily as a nonsteroidal anti-inflammatory drug. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolism of Celecoxib and its metabolites in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Celecoxib-d4 involves several steps starting from deuterium-labeled 4-acetamidobenzenesulfonyl. The key steps include:

  • Amination
  • Hydrolysis
  • Diazotization
  • Reduction
  • Cyclization

After these steps, bromination and hydrolysis reactions are performed to obtain this compound. The final product is further oxidized using tetrabutylammonium permanganate to afford Celecoxib carboxylic acid .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves batch and flow synthesis methods to ensure high yield and purity. The use of continuous flow synthesis has been shown to significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: Hydroxy Celecoxib-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion to Celecoxib carboxylic acid using oxidizing agents like tetrabutylammonium permanganate.

    Reduction: Reduction of intermediates during the synthesis process.

    Substitution: Bromination and hydrolysis reactions to introduce deuterium atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Tetrabutylammonium permanganate

    Reducing Agents: Various reducing agents used during the synthesis steps

    Solvents: Methanol, hexane, and other organic solvents

Major Products:

Scientific Research Applications

Hydroxy Celecoxib-d4 is extensively used in scientific research for:

    Pharmacokinetic Studies: To understand the metabolism and distribution of Celecoxib and its metabolites in biological systems.

    Drug Metabolism Research: To study the metabolic pathways and identify the metabolites of Celecoxib.

    Biological Studies: To investigate the biological effects and mechanisms of action of Celecoxib and its metabolites.

    Industrial Applications: Used in the development of new formulations and drug delivery systems

Mechanism of Action

The mechanism of action of Hydroxy Celecoxib-d4 is similar to that of Celecoxib. It selectively inhibits the cyclooxygenase-2 enzyme, which is involved in the conversion of arachidonic acid to prostaglandins. This inhibition reduces inflammation, pain, and fever. The deuterium labeling does not alter the mechanism of action but helps in tracking the compound in biological systems .

Comparison with Similar Compounds

    Celecoxib: The parent compound with similar anti-inflammatory properties.

    Etoricoxib: Another selective cyclooxygenase-2 inhibitor with a different chemical structure.

    Lumiracoxib: A selective cyclooxygenase-2 inhibitor with a different pharmacokinetic profile.

Uniqueness: Hydroxy Celecoxib-d4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the metabolic pathways and helps in the development of safer and more effective drug formulations .

Properties

CAS No.

1276524-56-1

Molecular Formula

C17H14F3N3O3S

Molecular Weight

401.397

IUPAC Name

2,3,5,6-tetradeuterio-4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)/i5D,6D,7D,8D

InChI Key

ICRSYPPLGADZKA-KDWZCNHSSA-N

SMILES

C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Synonyms

4-[5-[4-(Hydroxymethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl](benzene-d4)sulfonamide;  _x000B_

Origin of Product

United States

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